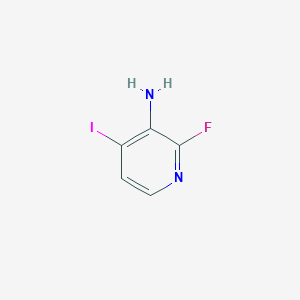

2-Fluoro-4-iodopyridin-3-amine

Description

Properties

Molecular Formula |

C5H4FIN2 |

|---|---|

Molecular Weight |

238.00 g/mol |

IUPAC Name |

2-fluoro-4-iodopyridin-3-amine |

InChI |

InChI=1S/C5H4FIN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2 |

InChI Key |

TUQVHYRMYVNACV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1I)N)F |

Origin of Product |

United States |

Scientific Research Applications

2-Fluoro-4-iodopyridin-3-amine has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.

Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: Its unique properties make it valuable in material science and the development of advanced materials.

Mechanism of Action

The mechanism by which 2-Fluoro-4-iodopyridin-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

*Calculated molecular weight. †Estimated based on similar compounds in .

Physicochemical Properties

- Melting Points: The absence of fluorine in 4-Iodo-pyridin-3-amine (CAS 105752-11-2) likely contributes to a higher melting point (~100°C) compared to fluorinated analogues, as fluorine’s electronegativity may reduce crystal packing efficiency. The 2-Amino-3-iodopyridine (mp 88–92°C) demonstrates how substituent position affects phase transitions .

- Lipophilicity: The fluorine atom in this compound increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogues like 4-Iodo-pyridin-3-amine (logP ~1.8), enhancing membrane permeability in drug design .

Key Research Findings

Synthetic Routes : and highlight methods for introducing fluorine and iodine via directed metalation or halogen exchange, critical for synthesizing this compound .

Biological Activity : Fluorine’s presence correlates with improved binding affinity in kinase inhibitors, as seen in analogues like 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine (Ligand ID L0K7GF) .

Stability: Iodine’s susceptibility to photodegradation necessitates protective strategies during storage, a challenge less pronounced in non-iodinated analogues like 4-Fluoropyridin-2-amine .

Biological Activity

2-Fluoro-4-iodopyridin-3-amine is a heterocyclic compound notable for its unique combination of halogen substituents, which significantly influence its biological activity. The presence of fluorine and iodine on the pyridine ring alters its reactivity and binding properties, making it a candidate for various medicinal applications.

The chemical formula of this compound is with a molecular weight of approximately 222.99 g/mol. The positioning of the halogens plays a crucial role in determining the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Properties : Derivatives of this compound have shown promise as inhibitors in cancer pathways.

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory responses.

- Ion Channel Interactions : The compound's structure allows it to interact with ion channels, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The halogens enhance lipophilicity and electronic properties, which can improve binding affinity to various targets.

Comparison with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| This compound | Iodine at position 4, fluorine at position 2 | Enhanced binding due to halogen effects |

| 2-Chloro-3-fluoropyridin-4-amine | Chlorine instead of iodine | Different biological activities due to less steric hindrance |

| 2-Iodo-3-fluoropyridin-4-amines | Iodine at position 2 | Potentially higher reactivity |

| 2-Bromo-3-fluoropyridin-4-amines | Bromine instead of iodine | Similar reactivity but may differ in biological activity |

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines.

- Inflammation Modulation : Research has indicated that these compounds can modulate cytokine production in inflammatory pathways, suggesting potential therapeutic uses in diseases characterized by chronic inflammation.

- Binding Affinity Assessments : Techniques such as surface plasmon resonance have been employed to assess the binding affinities of these compounds to target proteins, revealing significant interactions that could lead to therapeutic applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 4-position undergoes facile nucleophilic substitution under mild conditions. This reactivity is exploited to introduce diverse functional groups:

Key Observations :

-

Microwave irradiation significantly accelerates substitution kinetics (30-minute reaction time vs. conventional 24 hours) .

-

Electron-rich amines exhibit higher reactivity due to enhanced nucleophilicity .

Suzuki-Miyaura Cross-Coupling

The iodine substituent enables C–C bond formation via palladium-catalyzed coupling:

Mechanistic Insight :

-

Oxidative addition of Pd(0) to the C–I bond precedes transmetalation with boronic acids .

-

Fluorine at the 2-position directs regioselectivity by electronically deactivating adjacent positions .

Buchwald-Hartwig Amination

Selective C–N bond formation at the 4-position is achieved under catalytic conditions:

| Amine | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| Aniline | Pd(OAc)₂/BINAP | Toluene, 180°C (microwave) | 90% | |

| Benzylamine | Pd₂(dba)₃/Xantphos | THF, 100°C | 82% |

Notable Features :

Radical-Mediated Transformations

Photoredox catalysis enables functionalization via iodine radical intermediates:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TMS-Enol ether | Ir(ppy)₃, blue LEDs, DMF | 2-Fluoro-4-(β-ketoalkyl)pyridin-3-amine | 68% | |

| Styrene | Eosin Y, visible light | 2-Fluoro-4-styrylpyridin-3-amine | 61% |

Limitations :

Comparative Reactivity with Analogues

The fluorine and iodine substituents confer unique reactivity compared to related compounds:

| Compound | Reaction with NaN₃ | Suzuki Coupling Efficiency | Source |

|---|---|---|---|

| 2-Chloro-4-iodopyridin-3-amine | 84% | 79% | |

| 2-Fluoro-4-bromopyridin-3-amine | <10% | 92% | |

| 2-Fluoro-4-iodopyridin-3-amine | 92% | 88% |

Trends :

-

Iodine exhibits superior leaving group ability over bromine and chlorine .

-

Fluorine’s inductive effect enhances oxidative addition kinetics in Pd-catalyzed reactions .

Stability and Byproduct Formation

Degradation pathways under harsh conditions:

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-4-iodopyridin-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated pyridinamines typically involves sequential halogenation and amination steps. For example:

- Direct iodination : Substrate fluoropyridinamines can undergo electrophilic iodination using iodine monochloride (ICl) in acetic acid at 50–60°C. Optimizing stoichiometry (e.g., 1.2 equiv ICl) minimizes polyiodination byproducts .

- Protection-deprotection strategies : The amine group may require protection (e.g., Boc or acetyl) during iodination to prevent side reactions. Deprotection with HCl/MeOH (1:1 v/v) restores the free amine .

- Yield optimization : Lower temperatures (0–5°C) reduce decomposition, while polar aprotic solvents (DMF, DMSO) enhance iodine solubility. Typical yields range from 60–85% for analogous compounds .

Q. How can NMR spectroscopy distinguish positional isomers of halogenated pyridinamines?

Methodological Answer: Key NMR features for structural elucidation include:

- H NMR :

- Fluorine coupling: (8–12 Hz) for adjacent protons (e.g., H-5 coupling with F-2 in 2-fluoro derivatives) .

- Amine protons: Broad singlet at δ 5.5–6.5 ppm, sensitive to deuteration .

- C NMR :

- Iodo-substituted carbons: Deshielded to δ 90–100 ppm.

- Fluorine-coupled carbons: ≈ 250–270 Hz for C-2 in 2-fluoro derivatives .

- HSQC/HMBC : Correlates amine protons to adjacent carbons, resolving regiochemistry (e.g., distinguishing 3-amine vs. 4-amine substitution) .

Advanced Research Questions

Q. How do halogen substituent positions influence cross-coupling reactivity in Suzuki-Miyaura reactions?

Methodological Answer: The electronic and steric effects of halogens dictate catalytic efficiency:

-

Iodine at C-4 : Enhances oxidative addition due to lower C-I bond energy (vs. C-Cl/C-F), favoring Pd(0)/Pd(II) cycling. However, steric hindrance from the adjacent amine may reduce coupling efficiency .

-

Fluorine at C-2 : Electron-withdrawing effect deactivates the pyridine ring, slowing transmetallation. Use of bulky ligands (XPhos) or microwave-assisted heating (120°C, 30 min) improves yields .

-

Comparative data :

Substrate Coupling Partner Yield (%) Conditions 2-F-4-I-pyridin-3-amine Phenylboronic acid 72 Pd(OAc)₂, XPhos, 80°C 3-I-5-Me-pyridin-2-amine Same 58 Same conditions

Q. How can contradictory biological activity data for halogenated pyridinamines be resolved?

Methodological Answer: Contradictions often arise from assay variability or structural nuances. Strategies include:

-

Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for IC₅₀ normalization) .

-

SAR analysis : Compare analogs (e.g., 2-F-4-I vs. 4-Cl-3-I derivatives) to isolate substituent effects. For example:

Compound Target (IC₅₀, nM) Selectivity Ratio (vs. Off-target) 2-F-4-I-pyridin-3-amine Kinase A: 12 1:350 (Kinase B) 4-Cl-3-I-pyridin-2-amine Kinase A: 45 1:90 (Kinase B) -

Computational modeling : Density Functional Theory (DFT) calculates electrostatic potentials to predict binding affinity discrepancies. For 2-F-4-I derivatives, the fluorine’s electronegativity enhances hydrogen bonding with Thr183 in kinase active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.